Methyl-thiazol-5-ylmethyl-amine
Overview
Description
Methyl-thiazol-5-ylmethyl-amine is a heterocyclic organic compound featuring a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Methyl-thiazol-5-ylmethyl-amine, also known as Methimazole, primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones .
Mode of Action
Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO) . The exact method through which methimazole inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine .
Biochemical Pathways
Molecules containing a thiazole ring, such as Methimazole, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of Methimazole’s action is a reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of thyroid peroxidase, which leads to a reduction in thyroid hormone synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-thiazol-5-ylmethyl-amine can be synthesized through various methods. One common approach involves the reaction of thiazole derivatives with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl-thiazol-5-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Methyl-thiazol-5-ylmethyl-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: this compound is used in the production of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but without the methyl and amine groups.
2-Aminothiazole: A derivative with an amino group at the second position of the thiazole ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness: Methyl-thiazol-5-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIWZWZZLCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669221 | |
Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933751-05-4 | |
Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(1,3-thiazol-5-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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